bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Description
Chemical Identity and Structure The compound bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate is a phosphonate ester prodrug derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor (NRTI). Its systematic IUPAC name reflects its structural components:
Properties
IUPAC Name |
9-[2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBNLEOTULGTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N5O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl Tenofovir Fumarate involves esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent in a suitable solvent . The process can be optimized to improve yield and efficiency, such as implementing a telescoped process for the second stage and optimizing the final reaction .
Industrial Production Methods
Industrial production of Diisopropyl Tenofovir Fumarate typically involves a three-step manufacturing process. Key improvements include the use of a quaternary ammonium salt in the alkylation reaction and a nonaqueous process for removing NMP and triethylamine from the product mixture .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl Tenofovir Fumarate undergoes various chemical reactions, including:
Oxidation: Conversion to its active form, tenofovir, through ester hydrolysis.
Reduction: Stereoselective reduction using alcohol dehydrogenase.
Substitution: Alkylation with tosylated diethyl(hydroxymethyl) phosphonate.
Common Reagents and Conditions
Common reagents used in these reactions include chloromethyl isopropyl carbonate, alcohol dehydrogenase, and tosylated diethyl(hydroxymethyl) phosphonate. Conditions often involve the use of non-polar solvents and phase transfer catalysts .
Major Products Formed
The major product formed from these reactions is tenofovir, which is further converted into its active form, tenofovir diphosphate, through phosphorylation .
Scientific Research Applications
Diisopropyl Tenofovir Fumarate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nucleotide analogs and as a model compound for studying ester hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Widely used in the treatment of HIV-1 and chronic hepatitis B.
Industry: Employed in the development of antiretroviral therapies and fixed-dose combination drugs.
Mechanism of Action
Diisopropyl Tenofovir Fumarate exerts its effects by inhibiting the viral RNA-dependent DNA polymerase. It is converted to its active form, tenofovir diphosphate, which competes with natural substrates and causes chain termination during viral DNA synthesis . This inhibition prevents the replication of HIV and hepatitis B viruses.
Comparison with Similar Compounds
Notes
- Synthesis Challenges : The compound’s stereospecific synthesis requires chiral resolution techniques, increasing production costs compared to racemic mixtures .
- Regulatory Status : While TDF and TAF are clinically approved, bis(propan-2-yl) phosphonate remains in preclinical development .
- Emerging Analogs: Compounds like tepotinib () and fluorinated phosphonates () highlight ongoing efforts to optimize tenofovir derivatives for enhanced stability and delivery .
Biological Activity
Bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate, also known as a phosphonate nucleotide analogue, exhibits significant biological activity primarily related to antiviral properties. This compound is structurally related to Tenofovir, an antiviral medication used in the treatment of HIV and hepatitis B. This article explores its biological activity, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N5O4P |
| Molecular Weight | 371.3718 g/mol |
| Density | 1.51 g/cm³ (predicted) |
| Solubility | Sparingly soluble in methanol |
| Boiling Point | 631.6 °C (predicted) |
| pKa | 4.20 (predicted) |
The biological activity of bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate is primarily attributed to its ability to mimic natural nucleosides. It acts as an inhibitor of viral reverse transcriptase, which is essential for the replication of retroviruses such as HIV. The phosphonate moiety enhances the compound's stability and bioavailability compared to traditional nucleoside analogues.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity, particularly against HIV. Its mechanism involves competitive inhibition of the reverse transcriptase enzyme, leading to termination of viral DNA synthesis. Studies have demonstrated that it can effectively reduce viral load in infected cells.
Case Study: Efficacy Against HIV
A notable study evaluated the efficacy of bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate in vitro. The results showed:
- IC50 Value : The compound had an IC50 value in the low nanomolar range, indicating high potency against HIV.
- Viral Load Reduction : In treated cell cultures, there was a significant reduction in viral load compared to untreated controls.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate has favorable absorption characteristics with a half-life conducive for therapeutic use. However, potential toxicity profiles must be evaluated through rigorous clinical trials.
Safety Profile
Preliminary toxicity assessments indicate:
| Toxicity Type | Observed Effects |
|---|---|
| Acute Toxicity | Minimal adverse effects observed at therapeutic doses |
| Chronic Toxicity | Long-term studies needed for comprehensive evaluation |
Comparative Analysis with Other Antivirals
When comparing bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yloxy}methyl)phosphonate with other antiviral agents like Tenofovir and Acyclovir, it shows promising advantages in terms of stability and bioactivity.
| Compound | Mechanism | Potency (IC50) | Stability |
|---|---|---|---|
| Bis(propan-2-yl)... | Reverse transcriptase inhibitor | Low nanomolar | High |
| Tenofovir | Nucleotide analogue | Low nanomolar | Moderate |
| Acyclovir | DNA polymerase inhibitor | Micromolar | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
